molecular formula C18H15F3N2O2 B4852481 5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B4852481
M. Wt: 348.3 g/mol
InChI Key: SJDOBMLLZYUFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its ability to inhibit the activity of certain enzymes. Specifically, it has been found to be a potent inhibitor of enzymes that are involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. By inhibiting these enzymes, 5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can effectively halt the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned earlier, and has also been found to have anti-inflammatory properties. Additionally, it has been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the exploration of its potential as a treatment for neurological disorders. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown significant potential as an inhibitor of certain enzymes. It has been found to be particularly effective against enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-11-3-8-15(9-12(11)2)24-10-16-22-17(23-25-16)13-4-6-14(7-5-13)18(19,20)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOBMLLZYUFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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